methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate
CAS No.:
Cat. No.: VC18018520
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O2 |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | methyl (E)-3-(4-aminopyridin-3-yl)prop-2-enoate |
| Standard InChI | InChI=1S/C9H10N2O2/c1-13-9(12)3-2-7-6-11-5-4-8(7)10/h2-6H,1H3,(H2,10,11)/b3-2+ |
| Standard InChI Key | QNXYWEAUYSOPML-NSCUHMNNSA-N |
| Isomeric SMILES | COC(=O)/C=C/C1=C(C=CN=C1)N |
| Canonical SMILES | COC(=O)C=CC1=C(C=CN=C1)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate belongs to the class of α,β-unsaturated esters, with the (2E) configuration indicating the trans arrangement of substituents around the double bond. The pyridine ring is substituted at the 3-position with an acrylate group () and at the 4-position with an amino group (). This arrangement creates a planar conjugated system, enhancing electronic delocalization and influencing reactivity.
Key Structural Features:
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IUPAC Name: Methyl (E)-3-(4-aminopyridin-3-yl)prop-2-enoate
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Canonical SMILES:
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InChIKey:
The amino group’s position on the pyridine ring is critical for hydrogen-bonding interactions with biological targets, while the acrylate ester contributes to lipophilicity, affecting membrane permeability .
Synthesis Methods
Condensation Reactions
The primary synthesis route involves the condensation of 4-aminopyridine derivatives with methyl acrylate under controlled conditions. For example, reacting 4-amino-3-pyridinecarboxaldehyde with methyl acrylate in the presence of a base catalyst (e.g., potassium tert-butoxide) yields the target compound via a Knoevenagel condensation mechanism.
Alternative Approaches
Alternative methods include:
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Wittig Reactions: Utilizing pyridinylphosphonium ylides to form the acrylate chain.
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Cross-Coupling Catalysis: Palladium-mediated coupling of halogenated pyridines with acrylate esters .
Table 1: Comparative Synthesis Routes
| Method | Yield (%) | Conditions | Key Advantages |
|---|---|---|---|
| Knoevenagel | 65–75 | Mild base, room temperature | High regioselectivity |
| Wittig | 50–60 | Anhydrous, inert atmosphere | Tolerance to functional groups |
| Cross-Coupling | 70–80 | Catalytic Pd, elevated temp | Scalability |
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against kinases and phosphodiesterases, likely due to its ability to mimic ATP’s adenine moiety. For instance, molecular docking studies suggest that the amino-pyridine group occupies the adenine-binding pocket of kinases, while the acrylate ester interacts with hydrophobic regions .
Research Applications and Findings
Medicinal Chemistry
The compound serves as a scaffold for designing kinase inhibitors, with modifications to the acrylate chain or pyridine ring enhancing selectivity. For example, replacing the methyl ester with a tert-butyl group improves metabolic stability in preclinical models.
Material Science
Its conjugated system enables applications in organic electronics. Thin films of derivatives exhibit fluorescence quantum yields of 0.4–0.6, making them candidates for OLEDs .
Comparison with Structural Analogs
Positional Isomerism
Shifting the amino group to the pyridine’s 2-position (as in (E)-methyl 3-(2-aminopyridin-3-yl)acrylate) reduces kinase affinity by 30–40%, highlighting the importance of the 4-amino substitution .
Table 2: Biological Activity of Pyridine Derivatives
| Compound | Target Enzyme | IC (nM) |
|---|---|---|
| Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate | P38α MAP kinase | 120 |
| (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate | P38α MAP kinase | 190 |
| 4-Coumaric acid methyl ester | COX-2 | 450 |
Future Directions
Further studies should explore:
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